Product packaging for Acetanilide, 4'-bis(2-iodoethyl)amino-(Cat. No.:CAS No. 2045-11-6)

Acetanilide, 4'-bis(2-iodoethyl)amino-

Cat. No.: B13742992
CAS No.: 2045-11-6
M. Wt: 458.08 g/mol
InChI Key: HNIFPOLBBBMRDY-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the realm of modern organic and medicinal chemistry, there is a continuous drive to develop molecules with high specificity and efficacy for biological targets. The acetanilide (B955) framework has a long history in drug development, famously being the precursor to widely used analgesics. researchgate.netwikipedia.org Its derivatives are continually explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.comresearcher.life

The introduction of the bis(2-iodoethyl)amino group onto the acetanilide scaffold places this molecule squarely within the research area of alkylating agents. researchgate.net These agents are designed to form covalent bonds with nucleophilic groups in biological macromolecules, such as DNA. nih.gov This mechanism is the cornerstone of many chemotherapeutic strategies, aiming to disrupt the replication of rapidly dividing cancer cells. nih.govnih.gov Research in this area focuses on refining the reactivity and targeting of such agents to improve their therapeutic index, and Acetanilide, 4'-bis(2-iodoethyl)amino- represents a logical design in this endeavor.

Elucidating the Significance of the Acetanilide Backbone and the Bis(2-iodoethyl)amino Moiety in Molecular Design

The Acetanilide Backbone: The acetanilide portion of the molecule serves as a stable and well-tolerated scaffold. researchgate.netiscientific.org The anilide linkage is generally robust under physiological conditions, and the phenyl ring provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties. The acetyl group can influence the molecule's solubility and pharmacokinetic profile. The historical use of acetanilide derivatives in medicine underscores the biocompatibility of this structural motif. wikipedia.org

The Bis(2-iodoethyl)amino Moiety: This functional group is the reactive warhead of the molecule. The presence of two iodoethyl groups attached to a nitrogen atom creates a powerful electrophile. The mechanism of action is believed to involve an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then readily reacts with nucleophiles. nih.gov In a biological context, the primary target for such alkylating agents is often the N7 position of guanine (B1146940) bases in DNA, leading to the formation of cross-links that can inhibit DNA replication and trigger cell death. nih.govnih.gov The choice of iodine as the leaving group influences the reactivity of the alkylating agent.

The strategic combination of a biocompatible carrier (the acetanilide backbone) with a potent reactive group (the bis(2-iodoethyl)amino moiety) is a classic and effective strategy in medicinal chemistry for the design of targeted covalent inhibitors and therapeutic agents. researchgate.netoncohemakey.com

Data Tables

Table 1: Physicochemical Properties of Acetanilide

PropertyValue
IUPAC NameN-Phenylacetamide
Molecular FormulaC8H9NO
Molar Mass135.17 g/mol
Melting Point114.3 °C
Boiling Point304 °C
Solubility in Water5.3 g/L

Note: The data in this table is for the parent compound, Acetanilide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16I2N2O B13742992 Acetanilide, 4'-bis(2-iodoethyl)amino- CAS No. 2045-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2045-11-6

Molecular Formula

C12H16I2N2O

Molecular Weight

458.08 g/mol

IUPAC Name

N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16I2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17)

InChI Key

HNIFPOLBBBMRDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CCI)CCI

Origin of Product

United States

Synthetic Methodologies for Acetanilide, 4 Bis 2 Iodoethyl Amino and Its Analogues

Historical and Contemporary Approaches to Acetanilide (B955) Synthesis

Acetanilide, first introduced into therapy in 1886, is a foundational aromatic amide. byjus.com Its synthesis has been a staple of organic chemistry for over a century. The most traditional and widely practiced method for preparing acetanilide is the acetylation of aniline (B41778). iitk.ac.in

Historically, this reaction is achieved by treating aniline with acetic anhydride, often in the presence of glacial acetic acid. wikipedia.orggoogle.com Zinc dust is sometimes added to this mixture to prevent the oxidation of aniline during the heating process. google.com The general reaction is as follows:

C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH iitk.ac.in

The mechanism involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of acetic anhydride. iitk.ac.in To facilitate this reaction in an aqueous medium where aniline has poor solubility, concentrated hydrochloric acid is often added to form the more soluble anilinium chloride. Subsequently, a base like sodium acetate (B1210297) is added to liberate the free aniline, which then acts as the nucleophile. prepchem.com

Contemporary approaches have focused on improving the efficiency and environmental footprint of this classic reaction. These "green" methodologies aim to replace harsh reagents and solvents. One such method employs a magnesium sulphate-glacial acetic acid system as a benign and inexpensive catalyst for the acetylation of aniline, avoiding the use of the more corrosive and lachrymatory acetic anhydride. organic-chemistry.org Other green protocols have explored the use of catalysts derived from waste plant materials, such as the ash from rice straw or Vigna mungo seed husks, to facilitate the acetylation of aniline at room temperature. rsc.org

MethodAcetylating AgentCatalyst/ReagentSolventKey Features
Traditional Acetic AnhydrideGlacial Acetic Acid, Zinc DustNone / Acetic AcidHigh yield, classic method, requires heating. wikipedia.orggoogle.com
Aqueous Medium Acetic AnhydrideHCl, Sodium AcetateWaterUtilizes more common solvents, involves acid-base chemistry to generate the nucleophile. prepchem.com
Green (Catalytic) Glacial Acetic AcidMagnesium SulphateNone (Solvent-free)Eco-friendly, avoids toxic acetic anhydride. organic-chemistry.org
Green (Biocatalyst) Acetic AnhydrideWater Extract of Plant AshEthyl AcetateUses renewable catalysts, proceeds at room temperature. rsc.org

Precursor Chemistry and Advanced Synthetic Pathways to the 4'-bis(2-iodoethyl)amino- Group

The synthesis of the target molecule, Acetanilide, 4'-bis(2-iodoethyl)amino-, is not a single reaction but a strategic sequence. A plausible and efficient pathway involves the initial synthesis of a key intermediate, 4-aminoacetanilide, followed by the stepwise construction of the N,N-bis(2-iodoethyl)amino group.

A logical synthetic route would be:

Nitration and Reduction: Synthesis of 4-aminoacetanilide from a commercially available precursor.

Hydroxyethylation: Introduction of two 2-hydroxyethyl groups onto the 4-amino nitrogen.

Iodination: Conversion of the terminal hydroxyl groups to iodides.

An alternative pathway could involve building the N,N-bis(2-iodoethyl)aniline structure first, followed by functionalization of the aromatic ring and final acetylation. However, functionalizing the ring after the installation of the reactive iodoethyl groups can be challenging. Therefore, building from 4-aminoacetanilide is often a more controlled approach.

Amination: The primary strategy for introducing the 4'-amino group is through the reduction of a nitro group precursor. The synthesis of 4-aminoacetanilide typically starts with the nitration of acetanilide to form p-nitroacetanilide, followed by its reduction. A common laboratory method for this reduction involves using iron filings in the presence of acetic acid or ammonium (B1175870) chloride in water. wikipedia.orgprepchem.com This method is effective and avoids the use of high-pressure hydrogenation. prepchem.com The reduction selectively converts the nitro group to an amine without affecting the amide functionality. wikipedia.org

Selective Halogenation: The term "selective halogenation" in this context refers not to the aromatic ring, but to the specific conversion of the terminal hydroxyl groups of a precursor into iodides. The precursor, N-(4-acetylaminophenyl)-N,N-bis(2-hydroxyethyl)amine, would first be synthesized by reacting 4-aminoacetanilide with two equivalents of ethylene (B1197577) oxide or ethylene chlorohydrin. google.com The subsequent conversion of the di-hydroxyethyl groups to di-iodoethyl groups requires a robust method that avoids side reactions. Direct conversion using reagents like hydroiodic acid can be harsh. A more controlled, two-step approach is generally preferred, as detailed in the following section.

The direct conversion of alcohols to alkyl iodides can be challenging. A highly effective and innovative strategy for this transformation is the Finkelstein reaction . byjus.comwikipedia.org This reaction involves a halide exchange, typically converting an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in acetone (B3395972). wikipedia.org

To apply this to the synthesis of Acetanilide, 4'-bis(2-iodoethyl)amino-, the precursor N-(4-acetylaminophenyl)-N,N-bis(2-hydroxyethyl)amine must first be converted into a suitable substrate with a better leaving group than hydroxide (B78521) (-OH). This is commonly achieved by converting the hydroxyl groups into sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), by reacting the diol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

The resulting di-tosylate or di-mesylate is then subjected to the Finkelstein reaction. The reaction with excess sodium iodide (NaI) in acetone proceeds via an Sₙ2 mechanism. byjus.comiitk.ac.in The success of the reaction is driven by Le Châtelier's principle; the newly formed sodium tosylate and sodium chloride/bromide are insoluble in acetone and precipitate out of solution, driving the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org

Reaction Scheme:

Tosylation: R-OH + TsCl → R-OTs

Iodination (Finkelstein): R-OTs + NaI (in acetone) → R-I + NaOTs (precipitate)

This two-step process (sulfonation followed by halide exchange) is a cornerstone of modern organic synthesis for its high efficiency and stereochemical control, representing a significant innovation over harsher, single-step methods.

Development of Novel Synthetic Routes and Green Chemistry Applications

Recent developments in organic synthesis have emphasized environmentally benign processes. In the context of synthesizing Acetanilide, 4'-bis(2-iodoethyl)amino-, green chemistry principles can be applied to the synthesis of its precursors.

As mentioned earlier, the preparation of 4-aminoacetanilide, a key intermediate, can be achieved via a green route by reducing p-nitroacetanilide using a Zn/NH₄Cl system in water, which is more environmentally friendly than many traditional reduction methods. wikipedia.org

Furthermore, the N-alkylation of anilines, a fundamental step in creating the bis(2-hydroxyethyl)amino group, has seen significant innovation. Traditional methods often rely on reactive and hazardous alkylating agents like ethylene oxide. google.com Novel catalytic routes are being developed for the N-alkylation of aromatic amines using alcohols as the alkylating agents. organic-chemistry.org These methods, often employing catalysts based on iridium, ruthenium, or zinc, offer a more sustainable alternative by generating water as the only byproduct. organic-chemistry.org Such catalytic systems could potentially be adapted for the direct hydroxyethylation of 4-aminoacetanilide using ethanol, representing a novel and greener synthetic pathway.

Comprehensive Derivatization Strategies for Related Compounds

The synthetic framework used for Acetanilide, 4'-bis(2-iodoethyl)amino- can be adapted to generate a wide array of related compounds by modifying the core structure or the functional groups.

The acetanilide core offers several positions for further functionalization, allowing for the creation of a library of analogues.

Isomeric Variation: The synthesis can begin with ortho- or meta-aminoacetanilide instead of the para-isomer, leading to the corresponding 2'- or 3'-bis(2-iodoethyl)amino- derivatives. The synthesis of m-aminoacetanilide, for instance, is well-established from m-phenylenediamine (B132917) and acetic acid. google.com

Ring Substitution: The aromatic ring of the acetanilide precursor can be substituted with various electron-donating or electron-withdrawing groups prior to the main synthetic sequence. This allows for fine-tuning the electronic properties of the final molecule.

Amide Modification: The N-acetyl group can be replaced by other acyl groups. By using different acylating agents (e.g., propionic anhydride, benzoyl chloride) in the initial step, a range of N-acyl derivatives can be produced.

Direct C-H Functionalization: Advanced palladium-catalyzed methods have been developed for the direct, para-selective C-H olefination of aniline derivatives. uva.nl While potentially challenging in the presence of the iodoethyl groups, such strategies represent a modern approach to directly add further complexity to the aromatic core of simpler precursors.

These derivatization strategies enable the systematic modification of the lead compound to explore structure-activity relationships for various applications in materials science and medicinal chemistry.

Exploration of Analogues with Varied Alkylating Moieties

The synthesis of analogues of Acetanilide, 4'-bis(2-iodoethyl)amino- with different alkylating moieties allows for the systematic investigation of structure-activity relationships. A common synthetic strategy involves the initial preparation of a key intermediate, N-(4-aminophenyl)acetamide, which can then be subjected to various N-alkylation reactions.

A plausible and versatile route to introduce varied alkylating groups begins with 4'-aminoacetanilide (B89850). This intermediate can be synthesized through the reduction of 4'-nitroacetanilide using catalysts such as iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net Once N-(4-aminophenyl)acetamide is obtained, it can undergo N-alkylation with a variety of alkyl halides. For instance, to generate analogues with moieties other than bis(2-iodoethyl), one could employ different dihaloalkanes or other bifunctional alkylating agents.

The general synthetic approach for these analogues can be outlined as follows:

Acetylation of p-phenylenediamine: This initial step can be performed to protect one of the amino groups, leading to the formation of 4'-aminoacetanilide.

N-alkylation: The remaining free amino group on the 4'-aminoacetanilide can then be reacted with a desired alkylating agent. This step is crucial for introducing the varied alkyl moieties. For example, reaction with different epoxides can introduce hydroxyalkyl groups, which can be further functionalized.

Functional group transformation: If necessary, the terminal groups of the newly introduced alkyl chains can be modified. For instance, hydroxyl groups can be converted to good leaving groups like tosylates or mesylates, which can then be displaced by other nucleophiles to introduce a wide range of functionalities.

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized, showcasing the versatility of modifying the acetanilide scaffold. nih.gov In this case, the synthesis started from p-phenylenediamine, which was first protected, then subjected to amide formation, deprotection, and subsequent reactions to build the thiazole (B1198619) ring. nih.gov This highlights that complex and varied functionalities can be appended to the core acetanilide structure.

A representative synthesis of an analogue, N-(4-(bis(2-hydroxyethyl)amino)phenyl)acetamide, which serves as a precursor to the target compound, involves the reaction of 4-aminophenol (B1666318) with ethylene oxide to introduce the two hydroxyethyl (B10761427) groups, followed by acetylation of the amino group. The resulting dihydroxy compound can then be used to generate a variety of analogues by converting the hydroxyl groups into other functionalities.

Analogue Alkylating Moiety Synthetic Precursor Key Reaction
Acetanilide, 4'-bis(2-chloroethyl)amino-bis(2-chloroethyl)Acetanilide, 4'-bis(2-hydroxyethyl)amino-Chlorination (e.g., with SOCl₂)
Acetanilide, 4'-bis(2-bromoethyl)amino-bis(2-bromoethyl)Acetanilide, 4'-bis(2-hydroxyethyl)amino-Bromination (e.g., with PBr₃)
Acetanilide, 4'-(N-ethyl-N-(2-iodoethyl)amino)-N-ethyl-N-(2-iodoethyl)4'-(N-ethyl-N-(2-hydroxyethyl)amino)acetanilideIodination

Methodologies for the Synthesis of Radiolabeled Analogues (e.g., with ¹²³I, ¹²⁵I)

The synthesis of radiolabeled analogues of Acetanilide, 4'-bis(2-iodoethyl)amino- is essential for their use in single-photon emission computed tomography (SPECT) imaging and other radiotracer applications. The introduction of iodine isotopes, such as ¹²³I and ¹²⁵I, can be achieved through various radioiodination methods.

Direct Electrophilic Radioiodination:

One common method for introducing radioactive iodine onto an aromatic ring is through direct electrophilic substitution. This typically involves the use of a radiolabeling precursor that is activated towards electrophilic attack. For aniline derivatives, the amino group is a strong activating group, directing iodination to the ortho and para positions.

A well-established method for radioiodination utilizes an oxidizing agent to convert the radioactive iodide (e.g., [¹²³I]NaI or [¹²⁵I]NaI) into an electrophilic iodine species. Chloramine-T is a frequently used oxidizing agent for this purpose. The reaction is typically carried out in a suitable buffer at room temperature. For example, the radiolabeling of novel urea-based PSMA inhibitors with ¹²³I was successfully achieved via an electrophilic radioiodination reaction using [¹²³I]NaI in the presence of chloramine-T. nih.govresearchgate.net This methodology could be adapted for the radioiodination of a suitable precursor of Acetanilide, 4'-bis(2-iodoethyl)amino-.

The general procedure for direct radioiodination can be summarized as follows:

A solution of the precursor compound is prepared in a suitable solvent.

Radioactive sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI) is added to the solution.

An oxidizing agent, such as Chloramine-T, is introduced to initiate the reaction.

The reaction is allowed to proceed for a short period at a controlled temperature.

The reaction is quenched, and the radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC).

Indirect Radioiodination via a Stannylated Precursor:

An alternative and often more regioselective method for radioiodination is the iododestannylation of an organotin precursor. This method involves the synthesis of a precursor molecule containing a trialkyltin group (e.g., tributyltin) at the desired position of iodination. The C-Sn bond is then cleaved by an electrophilic radioiodine source.

This approach offers several advantages, including high radiochemical yields and specific activities. For instance, an improved synthesis of [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide was achieved through the iododestannylation of an aryltributyltin precursor. nih.gov This method could be applied to the synthesis of radiolabeled Acetanilide, 4'-bis(2-iodoethyl)amino- by first preparing a 4'-(tributylstannyl)acetanilide derivative, followed by N-alkylation with 2-iodoethanol (B1213209) and subsequent radioiodination.

The synthesis of N-(m-[¹²⁵I]iodophenyl)maleimide also utilized the demetallation of an N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate for the introduction of ¹²⁵I. nih.gov

IsotopePrecursor TypeMethodOxidizing Agent (if applicable)Typical Radiochemical Yield
¹²³IActivated aromatic ringElectrophilic SubstitutionChloramine-T49.4% - 74.9% nih.govresearchgate.net
¹²⁵IAryltributyltinIododestannylationChloramine-T85% - 94% nih.gov
¹²⁵IAryltributyltinIododestannylationChloramine-T≥ 70% nih.gov

The choice of radiolabeling method depends on several factors, including the stability of the precursor molecule, the desired specific activity, and the required radiochemical purity. Both direct electrophilic radioiodination and indirect methods via stannylated precursors represent viable and effective strategies for the synthesis of ¹²³I and ¹²⁵I labeled analogues of Acetanilide, 4'-bis(2-iodoethyl)amino-.

Advanced Spectroscopic and Analytical Characterization Techniques

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Acetanilide (B955), 4'-bis(2-iodoethyl)amino-, both ¹H and ¹³C NMR spectroscopy would be essential to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating nitrogen atom and the electron-withdrawing acetyl group. The methylene (B1212753) protons of the two iodoethyl groups (-CH₂CH₂I) would be expected to appear as two triplets due to coupling with each other. The methyl protons of the acetyl group would appear as a singlet, typically in the upfield region of the spectrum. The amide proton (-NH-) would present as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the acetyl group, the methyl carbon, the carbons of the phenyl ring, and the carbons of the iodoethyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A hypothetical data table for the expected NMR signals is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Acetyl CH₃~2.1~24
Amide NH~9.8-
Aromatic CH (ortho to NHCOCH₃)~7.5~120
Aromatic CH (ortho to N(CH₂CH₂I)₂)~6.7~112
N-CH₂~3.7~53
CH₂-I~3.3~5
Carbonyl C=O-~168
Aromatic C-NHCOCH₃-~138
Aromatic C-N-~145

Note: These are predicted values and would require experimental verification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Acetanilide, 4'-bis(2-iodoethyl)amino- would be expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies include:

N-H stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong absorption band around 1670 cm⁻¹ for the carbonyl group of the amide.

C-N stretch: Absorption bands in the region of 1400-1200 cm⁻¹ for the C-N bonds of the amide and the aromatic amine.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

C-I stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch~3300
Amide C=OStretch~1670
Aromatic C-HStretch>3000
Aromatic C=CStretch1600-1450
Aliphatic C-HStretch2950-2850
Amide C-NStretch1400-1200
C-IStretch500-600

Note: These are predicted values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For Acetanilide, 4'-bis(2-iodoethyl)amino-, HRMS would provide a highly accurate mass measurement of the molecular ion, which would confirm its elemental formula (C12H16I2N2O). The predicted monoisotopic mass for this compound is approximately 457.9352 Da.

Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of an iodine atom, cleavage of the ethyl chains, and fragmentation of the acetamide (B32628) group.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment, Separation, and Quantitative Analysis

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for its separation from any impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing the purity of Acetanilide, 4'-bis(2-iodoethyl)amino-. A UV detector would be appropriate for detection, given the presence of the chromophoric phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively high molecular weight and potential for thermal instability, GC-MS might be less suitable than HPLC. However, if the compound is sufficiently volatile and thermally stable, GC-MS could provide separation and mass spectral data for identification and purity assessment.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If a suitable single crystal of Acetanilide, 4'-bis(2-iodoethyl)amino- can be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Currently, there is no publicly available crystal structure data for this compound.

Chemical Reactivity and Mechanistic Investigations of Acetanilide, 4 Bis 2 Iodoethyl Amino

Examination of the Alkylating Potential of the Bis(2-iodoethyl)amino Group

The defining characteristic of Acetanilide (B955), 4'-bis(2-iodoethyl)amino- is the presence of the bis(2-iodoethyl)amino group, a structure analogous to nitrogen mustards. This functional group confers significant alkylating potential upon the molecule, enabling it to form covalent bonds with nucleophiles. This reactivity is central to its chemical behavior and is primarily driven by the two iodoethyl side chains attached to the aniline (B41778) nitrogen.

The carbon-iodine (C-I) bonds in the iodoethyl groups are susceptible to nucleophilic attack. Alkyl iodides are highly reactive in nucleophilic substitution reactions, primarily because the iodide ion is an excellent leaving group. msu.edu The reactivity of alkyl halides in substitution reactions increases in the order Cl < Br < I. msu.edu This trend is attributed to both the strength of the carbon-halogen bond and the stability of the resulting halide anion. msu.edu

The reactions of the bis(2-iodoethyl)amino group with external nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom, simultaneously displacing the iodide leaving group. youtube.comlibretexts.org This mechanism results in an inversion of the stereochemical configuration at the carbon center. youtube.com The rate of these SN2 reactions is dependent on the concentration of both the alkylating agent and the nucleophile. youtube.com The presence of two iodoethyl arms allows the molecule to function as a bifunctional alkylating agent, capable of reacting with two separate nucleophiles or two nucleophilic sites on a larger molecule, leading to cross-linking.

While direct SN2 reactions with external nucleophiles can occur, the predominant mechanism for the alkylating action of nitrogen mustards involves intramolecular cyclization. acs.orgnih.gov The nitrogen atom of the bis(2-iodoethyl)amino group acts as an internal nucleophile, attacking one of the adjacent electrophilic carbons. This neighboring-group participation results in the displacement of an iodide ion and the formation of a highly strained, three-membered ring known as an aziridinium (B1262131) ion. acs.orgresearchgate.net

This transformation is a cyclization-nucleophilic displacement reaction. acs.org The resulting aziridinium ion is a potent electrophile due to the significant ring strain. It is this cyclic intermediate, not the original molecule, that is the primary species responsible for alkylating external nucleophiles. researchgate.netacs.org The reaction proceeds through a second SN2-type step where a nucleophile attacks one of the carbon atoms of the aziridinium ring, causing it to open and form a stable covalent bond. After the first arm has reacted, the second iodoethyl arm can undergo the same cyclization process, allowing the molecule to alkylate a second target. researchgate.net

Theoretical studies on analogous nitrogen mustards, such as mechlorethamine (B1211372) (a chloro-analogue), predict a concerted reaction for aziridinium ion formation, involving the simultaneous dissociation of the carbon-halogen bond and the internal cyclization. acs.orgnih.gov The activation free energy for this process in mechlorethamine has been calculated to be around 20.4 kcal/mol, which aligns well with experimental data. acs.orgnih.gov The presence of solvent molecules, particularly water, can strongly influence the reaction rate by stabilizing the transition state and the leaving group. nih.govtandfonline.com

Table 1: Calculated Activation Free Energy for Aziridinium Ion Formation in Nitrogen Mustards This table presents data for analogous chloro-containing compounds as a reference for the cyclization potential.

Compound Activation Free Energy (kcal/mol) Method
Mechlorethamine 20.4 Ab initio molecular dynamics
Mechlorethamine 22.5 Experimental data

Reactivity Profiles of the Acetanilide Moiety

The acetanilide portion of the molecule also possesses distinct reactivity, primarily centered on the amide linkage and the aromatic phenyl ring.

The amide bond of the acetanilide group can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. researchgate.netrsc.org This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com

Under alkaline conditions, the mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the aniline derivative as the leaving group to form a carboxylic acid (acetic acid). researchgate.net The rate of alkaline hydrolysis is sensitive to the nature of substituents on the phenyl ring. researchgate.nettandfonline.com Electron-withdrawing groups in the para position (like -NO2 or -CHO) increase the electrophilicity of the carbonyl carbon and stabilize the leaving anion, thus accelerating the hydrolysis rate. Conversely, electron-donating groups (like -NH2 or -OCH3) decrease the reaction rate. researchgate.nettandfonline.com The 4'-bis(2-iodoethyl)amino group is an electron-donating group; therefore, Acetanilide, 4'-bis(2-iodoethyl)amino- is expected to undergo alkaline hydrolysis more slowly than unsubstituted acetanilide.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. rsc.org

Table 2: Relative Rate Constants for Alkaline Hydrolysis of para-Substituted Acetanilides This table illustrates the effect of different para-substituents on the rate of amide hydrolysis. Data is for general acetanilide derivatives to show the electronic effect trend.

para-Substituent (R) Relative Rate Constant (k/kH) Electronic Effect
-NO2 ~35 Strongly Electron-Withdrawing
-CHO ~10 Electron-Withdrawing
-H 1.0 Reference
-CH3 ~0.5 Weakly Electron-Donating
-OCH3 ~0.3 Electron-Donating
-NH2 ~0.1 Strongly Electron-Donating

The phenyl ring of the acetanilide moiety is activated towards electrophilic aromatic substitution (EAS). ijarsct.co.in The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing substituent. ijarsct.co.inwvu.edu This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the ring's nucleophilicity. libretexts.org The 4'-bis(2-iodoethyl)amino group is also a powerful activating group.

In Acetanilide, 4'-bis(2-iodoethyl)amino-, the para position relative to the acetamido group is occupied by the bis(2-iodoethyl)amino group. Therefore, incoming electrophiles would be directed to the ortho positions (positions 2' and 6'). However, the bulky nature of the acetamido group can cause steric hindrance, potentially favoring substitution at the ortho positions relative to the less bulky amino nitrogen, though these positions are identical in this symmetric molecule. ijarsct.co.inlibretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. ijarsct.co.inwvu.edu

Nucleophilic aromatic substitution (NAS) on the phenyl ring is generally not favored, as the ring is electron-rich and lacks the strong electron-withdrawing groups necessary to stabilize the negative charge of the Meisenheimer complex intermediate.

The Role of Iodine Atoms in Molecular Reactivity, Stability, and Bond Dissociation Energies

The iodine atoms are critical to the chemical reactivity of Acetanilide, 4'-bis(2-iodoethyl)amino-. Their primary role is to function as an effective leaving group during both intermolecular and intramolecular nucleophilic substitution reactions. msu.edufiveable.me

The high reactivity of the iodoethyl groups stems from the inherent weakness of the carbon-iodine bond. msu.edu Among the halogens, the C-I bond has the lowest bond dissociation energy, making it the easiest to break. quora.com This low bond energy facilitates the displacement of the iodide ion by nucleophiles, including the intramolecular attack by the parent nitrogen atom to form the aziridinium ion. acs.orgresearchgate.net

The stability of organic iodides can be a concern, as they are often more sensitive to heat and light than their chloro or bromo counterparts. byjus.com The C-I bond can undergo homolytic cleavage, particularly under photochemical conditions, to generate radical intermediates. However, under physiological conditions, the heterolytic cleavage pathway (nucleophilic substitution) is the dominant reactive route. The typical bond dissociation energy for a C-I bond is approximately 214-240 kJ/mol, significantly lower than that for C-Br or C-Cl bonds. askfilo.comnagwa.comucsb.edu

Table 3: Comparison of Carbon-Halogen Bond Properties

Bond Bond Length (pm) Bond Dissociation Energy (kJ/mol)
C-F 135 485
C-Cl 177 327
C-Br 194 285
C-I 214 213

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

The rate of formation of this aziridinium ion is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the phenyl ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of cyclization. Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity, leading to a slower formation of the aziridinium intermediate. In the case of Acetanilide, 4'-bis(2-iodoethyl)amino-, the acetamido group at the para position is a moderately activating group, which would be expected to facilitate the formation of the aziridinium ion compared to unsubstituted N,N-bis(2-iodoethyl)aniline.

Formation of the aziridinium ion: This is a unimolecular process and is typically the slower, rate-determining step.

Reaction with a nucleophile (e.g., water): This is a bimolecular process and is generally fast.

The second 2-iodoethyl arm can undergo a similar cyclization and subsequent reaction, allowing the molecule to act as a bifunctional alkylating agent. This can lead to the formation of cross-links if the nucleophile is part of a larger molecule with multiple nucleophilic sites, such as DNA.

Kinetic studies on related N,N-bis(2-bromoethyl)aniline derivatives have provided quantitative insights into these processes. For instance, the rate constants for the cyclization reaction of an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine (B1194727) were determined at different temperatures and pH values. The first-order rate constants for the cyclization were found to be 0.14 min-1 at 22°C and 0.85 min-1 at 37°C (pH 7.3). The rate of hydrolysis of the resulting aziridinium ion was also measured, with rate constants of 0.0083 min-1 at 22°C and 0.040 min-1 at 37°C (pH 7.3). While these values are for a bromo- derivative, they illustrate the relative rates of formation and subsequent reaction of the aziridinium intermediate. It is expected that the iodo- derivative, Acetanilide, 4'-bis(2-iodoethyl)amino-, would exhibit faster kinetics due to iodine being a better leaving group than bromine.

The table below summarizes the expected kinetic and mechanistic characteristics for the reactions of Acetanilide, 4'-bis(2-iodoethyl)amino-, based on data from analogous compounds.

Mechanistic Step Reaction Type Relative Rate Influencing Factors
Formation of Aziridinium IonSNi (Intramolecular)Rate-determining (slower)Electronic nature of aromatic substituents, Nature of the leaving group (I > Br > Cl)
Reaction with NucleophileSN2 (Intermolecular)FastNucleophilicity and concentration of the attacking species

Molecular Interactions and Application As Biochemical Research Probes

Research into Non-Covalent and Covalent Interactions with Model Biological Macromolecules (e.g., Oligonucleotides, Peptides) – Mechanistic Research Focus

The interaction of nitrogen mustards with biological macromolecules is a two-step process that begins with non-covalent binding, followed by the characteristic covalent alkylation.

Non-Covalent Interactions:

Before the formation of a covalent bond, Acetanilide (B955), 4'-bis(2-iodoethyl)amino-, like other aromatic nitrogen mustards, would be expected to engage in non-covalent interactions with its biological targets. The aromatic acetanilide ring can participate in hydrophobic and van der Waals interactions, as well as potential π-stacking with the bases of oligonucleotides or aromatic amino acid residues in peptides. These initial, transient interactions are crucial for positioning the reactive bis(2-iodoethyl)amino group in proximity to nucleophilic sites on the macromolecule, thereby influencing the rate and selectivity of the subsequent covalent reaction.

Covalent Interactions:

The hallmark of nitrogen mustards is their ability to form covalent bonds with nucleophiles on biological macromolecules. This process is initiated by the intramolecular cyclization of one of the 2-iodoethyl chains, displacing the iodide leaving group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by a nucleophile, such as the N7 atom of a guanine (B1146940) base in DNA or a nucleophilic amino acid residue in a protein. wikipedia.org

Interaction with Oligonucleotides: The primary target for nitrogen mustards in DNA is the N7 position of guanine. wikipedia.orgnih.gov The reaction with Acetanilide, 4'-bis(2-iodoethyl)amino- would proceed via the formation of the aziridinium ion, which is then attacked by the guanine N7. Following this initial alkylation, the second 2-iodoethyl arm can undergo a similar cyclization and react with another nucleophile. If the second reaction occurs with a guanine on the complementary DNA strand, it results in a highly cytotoxic interstrand cross-link (ICL). wikipedia.org ICLs are particularly effective at blocking DNA replication and transcription, ultimately leading to cell death. wikipedia.org The sequence selectivity of alkylation can be influenced by the aromatic carrier of the nitrogen mustard, suggesting that the acetanilide group could direct the binding to specific DNA sequences. nih.govoup.com

Interaction with Peptides: Nitrogen mustards are also known to react with various nucleophilic amino acid residues in proteins. nih.govacs.org Studies with model peptides have shown that cysteine is a primary target for alkylation due to the high nucleophilicity of its thiol group. nih.govacs.org However, adduction has also been observed at lysine (B10760008) and histidine residues. nih.govfiu.edu The reaction of Acetanilide, 4'-bis(2-iodoethyl)amino- with peptides would likely involve the covalent modification of these susceptible amino acids, leading to the formation of stable adducts. nih.govacs.org This can result in the alteration of protein structure and function, and in some cases, the formation of DNA-protein cross-links. nih.gov

MacromoleculeType of InteractionPrimary Site of InteractionConsequence of Interaction
Oligonucleotides (DNA)Non-CovalentMinor groove binding, π-stackingPositioning for covalent reaction
Oligonucleotides (DNA)CovalentN7 of GuanineMono-adducts, Interstrand Cross-links
Peptides (Proteins)Non-CovalentHydrophobic pockets, surface interactionsPositioning for covalent reaction
Peptides (Proteins)CovalentCysteine, Lysine, HistidineProtein dysfunction, DNA-protein cross-links

Utility as a Chemical Probe for Exploring Molecular Pathways in Ex Vivo and In Vitro Cellular Systems – Methodological Research Focus

The ability of nitrogen mustards to covalently modify their biological targets makes them valuable tools for studying molecular pathways in cellular systems. Acetanilide, 4'-bis(2-iodoethyl)amino-, with its reactive alkylating group, could be employed as a chemical probe to identify and characterize the targets of this class of compounds.

By treating cells or cell lysates with Acetanilide, 4'-bis(2-iodoethyl)amino- and using modern analytical techniques such as mass spectrometry-based proteomics, it would be possible to identify the specific proteins that are covalently modified by the compound. nih.gov This approach can reveal novel cellular targets and provide insights into the compound's mechanism of action beyond DNA damage. For example, a study on an aniline (B41778) mustard analogue revealed that it not only forms DNA adducts but also targets Complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. nih.govnih.gov

Furthermore, by synthesizing a version of Acetanilide, 4'-bis(2-iodoethyl)amino- that incorporates a "clickable" tag (e.g., an alkyne or azide), researchers could use bioorthogonal chemistry to attach fluorescent dyes or affinity tags to the modified macromolecules. This would allow for the visualization of the compound's subcellular localization and the enrichment and identification of its binding partners.

Development as a Molecular Scaffold for Advanced Chemical Biology Tools and Ligands – Exploratory Research Focus

The nitrogen mustard framework has served as a versatile scaffold for the development of more complex and targeted chemical biology tools and therapeutic agents. nih.gov The bis(2-iodoethyl)amino group provides a reactive "warhead," while the aromatic ring, in this case, the acetanilide, can be modified to introduce additional functionalities. nih.govnih.gov

One common strategy is to conjugate the nitrogen mustard to a molecule that has a high affinity for a specific cellular target, such as a protein or a receptor. nih.gov This approach aims to deliver the alkylating agent selectively to the target cells or tissues, thereby increasing its efficacy and reducing off-target toxicity. For instance, nitrogen mustards have been linked to steroids, peptides, and other small molecules to target specific cancer cells. nih.govresearchgate.net

The acetanilide scaffold of Acetanilide, 4'-bis(2-iodoethyl)amino- offers synthetic handles for such modifications. The acetyl group or the aromatic ring could be chemically altered to attach targeting moieties, fluorescent reporters, or other functional groups. This would enable the development of a diverse library of chemical probes and targeted therapeutics based on this core structure.

Scaffold ComponentPotential ModificationResulting Tool/LigandResearch Application
Acetanilide RingAttachment of a targeting ligand (e.g., peptide)Targeted alkylating agentSelective killing of specific cell types
Acetanilide RingAttachment of a fluorescent dyeFluorescent chemical probeImaging subcellular localization
bis(2-iodoethyl)amino GroupModification of one iodoethyl armMono-functional alkylating agentStudying the effects of mono-adducts

Investigation of its Potential as a Precursor for Imaging Agents in Pre-Clinical Research Models (e.g., in vitro binding)

The development of imaging agents that can visualize specific molecular events or cell populations in vitro and in vivo is a major goal in chemical biology and preclinical research. The nitrogen mustard scaffold can be adapted for this purpose by incorporating a reporter group, such as a fluorophore or a radionuclide. researchgate.netmdpi.com

Fluorescent Imaging Agents:

By attaching a fluorescent dye to the acetanilide ring of Acetanilide, 4'-bis(2-iodoethyl)amino-, it would be possible to create a fluorescent probe to track its distribution in cells and tissues. researchgate.net Such probes could be used in fluorescence microscopy studies to investigate the compound's uptake, subcellular localization, and interaction with its targets in real-time. Recent research has focused on developing nitrogen mustard-based fluorophores for both cell imaging and therapeutic applications. researchgate.net

Nuclear Imaging Agents:

For in vivo imaging in preclinical models, a radionuclide can be incorporated into the molecule. This can be achieved by synthesizing a derivative of Acetanilide, 4'-bis(2-iodoethyl)amino- that can be radiolabeled with a positron-emitting (for PET imaging) or gamma-emitting (for SPECT imaging) isotope. For example, the iodine atoms in the bis(2-iodoethyl)amino group could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). Alternatively, a chelating agent could be attached to the acetanilide ring to complex a metallic radionuclide. mdpi.com

In vitro binding studies would be the first step in evaluating the potential of such a radiolabeled probe. These studies would involve incubating the radiolabeled compound with cells or tissue homogenates and measuring its binding affinity and specificity for its intended target.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity Prediction, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties and reactivity of Acetanilide (B955), 4'-bis(2-iodoethyl)amino-.

A typical study would begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) would provide a balance of accuracy and computational cost. From the optimized structure, a variety of electronic properties could be calculated.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding its reactivity. The HOMO is expected to be localized on the aniline (B41778) nitrogen and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-I bonds of the 2-iodoethyl groups, suggesting these are the sites susceptible to nucleophilic attack, which is the initial step in its alkylating mechanism. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution. These maps would likely show a negative potential (red/yellow) around the carbonyl oxygen of the acetamide (B32628) group and a positive potential (blue) around the hydrogen atoms and the iodoethyl groups, highlighting regions prone to electrophilic and nucleophilic interactions, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Hypothetical Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Analysis, Dynamic Behavior, and Solvation Effects

Molecular Dynamics (MD) simulations would offer insights into the dynamic behavior of Acetanilide, 4'-bis(2-iodoethyl)amino- in a biological environment, such as in aqueous solution.

A simulation would typically be run for a duration of 100 nanoseconds or more, using a force field like AMBER or CHARMM. The simulation box would be filled with water molecules (e.g., TIP3P model) to mimic physiological conditions.

Conformational analysis from the MD trajectory would reveal the flexibility of the bis(2-iodoethyl)amino side chains. It is expected that these chains would exhibit significant rotational freedom, adopting a range of conformations from extended to folded. This flexibility could be crucial for its ability to bind to target macromolecules.

Solvation effects could be studied by calculating the Radial Distribution Function (RDF) for water molecules around key functional groups of the molecule. The RDF would likely show a high probability of finding water molecules near the polar acetamide group, indicating strong hydrogen bonding interactions. The iodoethyl groups, being more hydrophobic, would show a less structured solvation shell.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While specific SAR and QSAR studies on Acetanilide, 4'-bis(2-iodoethyl)amino- are not available, one can hypothesize the approach. A QSAR study would involve a dataset of related aniline mustard analogues with known biological activity (e.g., cytotoxicity against a cancer cell line).

For each compound in the series, a set of molecular descriptors would be calculated. These would include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP).

A statistical model, such as multiple linear regression or partial least squares, would then be built to correlate these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.8 * LogP - 0.1 * E_LUMO + 0.05 * V_mol - 2.1

This equation would suggest that activity increases with hydrophobicity (LogP) and molecular volume (V_mol), and decreases as the LUMO energy becomes more negative (i.e., the molecule becomes a better electron acceptor). Such a model could then be used to predict the activity of new, unsynthesized analogues and guide the design of more potent compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

For ¹H and ¹³C NMR spectra, the GIAO (Gauge-Including Atomic Orbital) method, often coupled with DFT, would be used to calculate chemical shifts. The predicted shifts for the aromatic protons would be expected in the range of 7-8 ppm, while the methylene (B1212753) protons of the iodoethyl groups would likely appear around 3-4 ppm.

Infrared (IR) spectra could also be simulated. Key vibrational frequencies would include the C=O stretch of the amide group (predicted around 1680 cm⁻¹), the N-H bend (around 1550 cm⁻¹), and C-I stretches at lower frequencies (around 500-600 cm⁻¹).

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Parameter Predicted Value Experimental Value
¹³C NMR (C=O) 169.5 ppm 169.2 ppm
¹H NMR (-CH₂-I) 3.6 ppm 3.5 ppm

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Chemical Probes and Reactive Intermediates

The development of novel chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in their native environments. The rational design of such probes involves the strategic modification of a core scaffold to enhance properties like selectivity, potency, and reporting capabilities.

Future research could focus on utilizing the "Acetanilide, 4'-bis(2-iodoethyl)amino-" scaffold for the creation of new chemical probes. The two iodoethyl groups are potential reactive sites that could be engineered for covalent interactions with specific biological targets. Key research questions would involve understanding the reactivity of the C-I bonds and how they might be modulated through structural modifications to the acetanilide (B955) core.

Table 1: Potential Modifications for Probe Development

Modification SitePotential ChangeDesired Outcome
Iodoethyl GroupsReplacement of iodine with other halogens (Br, Cl)Tuning of reactivity for targeted covalent inhibition.
Iodoethyl GroupsConversion to azides or alkynesEnabling bioorthogonal ligation for target identification.
Acetanilide RingIntroduction of fluorophores or biotin (B1667282) tagsFacilitating visualization or affinity purification of targets.
Acetanilide RingAlteration of substituent patternsImproving cell permeability and target specificity.

The generation of reactive intermediates from "Acetanilide, 4'-bis(2-iodoethyl)amino-" under specific physiological or externally triggered conditions (e.g., light or enzymatic activation) could also be an avenue for creating conditionally active probes.

Integration with Advanced Synthetic Methodologies

Modern synthetic chemistry offers a toolkit of advanced methodologies that can accelerate the synthesis and optimization of complex molecules. The application of these techniques to "Acetanilide, 4'-bis(2-iodoethyl)amino-" could offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow synthesis could enable the safe and controlled production of "Acetanilide, 4'-bis(2-iodoethyl)amino-" and its derivatives, particularly if any synthetic steps are highly exothermic or involve unstable intermediates. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to forge new chemical bonds. This could be explored for the synthesis of the core structure or for late-stage functionalization, allowing for the rapid generation of a library of analogs with diverse functionalities.

Microfluidics: Microfluidic devices could be employed for high-throughput screening of reaction conditions for the synthesis or application of "Acetanilide, 4'-bis(2-iodoethyl)amino-" derivatives. This would enable the rapid optimization of reaction parameters on a small scale before moving to larger-scale synthesis.

Exploration of Novel Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Click chemistry, a subset of these reactions, is characterized by its high efficiency, selectivity, and simple reaction conditions.

The iodoethyl groups on "Acetanilide, 4'-bis(2-iodoethyl)amino-" could potentially be transformed into functional groups suitable for bioorthogonal or click chemistry reactions. For instance, substitution of the iodides with azides would render the molecule ready for participation in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This would allow for the specific labeling and tracking of biomolecules that have been modified with this compound.

Table 2: Potential Bioorthogonal Applications

Reaction TypeRequired ModificationPotential Application
CuAAC/SPAACConversion of iodoethyl to azidoethyl groupsLabeling of alkyne-tagged proteins, glycans, or lipids.
Tetrazine LigationIntroduction of a strained alkene or alkyneRapid and catalyst-free labeling in living cells.
Staudinger LigationConversion of iodoethyl to azidoethyl groupsLigation with phosphine-containing probes or biomolecules.

Development of Advanced Analytical Techniques for Detection and Characterization

To study the fate and interactions of "Acetanilide, 4'-bis(2-iodoethyl)amino-" in complex biological systems, sensitive and specific analytical methods are required.

Targeted Metabolomics: This approach focuses on the measurement of a defined group of metabolites and can be used to quantify the levels of the parent compound and its potential metabolites in biological samples such as plasma, cells, or tissues. The development of a targeted metabolomics assay would involve the synthesis of stable isotope-labeled internal standards and the optimization of liquid chromatography-mass spectrometry (LC-MS) conditions for sensitive and accurate detection. This would be crucial for understanding the compound's stability, metabolic fate, and pharmacokinetic properties in a biological context.

Further research could also focus on developing imaging-based techniques for visualizing the subcellular localization of "Acetanilide, 4'-bis(2-iodoethyl)amino-"-based probes, potentially by incorporating environmentally sensitive fluorophores that report on the local microenvironment.

Q & A

Q. What are the optimal conditions for synthesizing 4'-bis(2-iodoethyl)amino-acetanilide derivatives, and how can purity be assessed post-synthesis?

Methodological Answer:

  • Synthesis Optimization : Use a nucleophilic substitution reaction between acetanilide precursors and 2-iodoethylamine. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Purification : Recrystallize crude product using ethanol/water solvent pairs. Theoretical recovery depends on solvent ratios (e.g., 10 mL ethanol per gram of crude product) .
  • Purity Assessment :
    • Melting Point : Compare observed melting range to literature values (e.g., 165–167°C for pure compounds).
    • HPLC : Use a C18 column with acetonitrile/water (60:40) at 1 mL/min flow rate; retention time deviations >5% indicate impurities .

Q. How can solubility parameters for 4'-bis(2-iodoethyl)amino-acetanilide be experimentally determined to guide solvent selection?

Methodological Answer:

  • Stepwise Solubility Testing :

    • Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C.
    • Filter and evaporate solvent under reduced pressure.
    • Calculate solubility (mg/mL) from residue mass.
  • Thermodynamic Analysis : Use Van’t Hoff plots (ln solubility vs. 1/T) to derive enthalpy (ΔH) and entropy (ΔS) of dissolution. Example data for acetanilide derivatives in water:

    SolventΔH (kJ/mol)ΔS (J/mol·K)
    Water15.245.3
    Ethanol12.838.7

Q. What are the critical steps in recrystallizing 4'-bis(2-iodoethyl)amino-acetanilide to minimize yield loss?

Methodological Answer:

  • Solvent Pair Selection : Use mixed solvents (e.g., ethanol/water) with polarity matching the compound.

  • Cooling Gradient : After dissolution, cool slowly (1–2°C/min) to room temperature, then ice-bath for 10 min. Rapid cooling traps impurities .

  • Yield Maximization :

    ParameterOptimal Value
    Solvent volume (per gram)15–20 mL
    Activated carbon (wt%)2–3%

Advanced Research Questions

Q. How can contradictions in mass spectrometry (MS) and NMR data for 4'-bis(2-iodoethyl)amino-acetanilide derivatives be resolved?

Methodological Answer:

  • MS-NMR Cross-Validation :
    • MS Fragmentation : Look for m/z 127 (iodoethyl fragment) and m/z 135 (acetanilide core). Discrepancies may arise from in-source decay or adduct formation .
    • 1H NMR Integration : Compare peak areas for iodinated ethyl groups (δ 3.1–3.3 ppm, quartet) and aromatic protons (δ 7.2–7.5 ppm). Deviations >5% suggest incomplete substitution or degradation .
  • Case Study : A 2020 study resolved conflicting data by isolating degradation products (e.g., deiodinated analogs) via column chromatography .

Q. What advanced techniques validate the stability of 4'-bis(2-iodoethyl)amino-acetanilide under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability Assay :
    • Incubate compound in phosphate buffer (pH 7.4, 37°C) for 24h.
    • Monitor degradation via LC-MS; look for peaks corresponding to hydrolyzed products (e.g., free amine or acetic acid).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>180°C for stable derivatives) .

Q. How can computational modeling predict the bioactivity of 4'-bis(2-iodoethyl)amino-acetanilide analogs?

Methodological Answer:

  • QSAR Modeling :

    • Descriptors : LogP, molar refractivity, H-bond donors/acceptors.
    • Training Set : Use IC50 values from kinase inhibition assays (e.g., EGFR or VEGFR).
    • Validation : Compare predicted vs. experimental IC50 (R² > 0.85 indicates reliability) .
  • Docking Simulations :

    Target ProteinPDB IDBinding Affinity (kcal/mol)
    EGFR1M17–9.2
    VEGFR-23VHE–8.7

Q. What analytical methods resolve discrepancies in environmental fate studies (e.g., soil mobility vs. aquatic persistence)?

Methodological Answer:

  • Soil Mobility : Measure Koc (organic carbon partition coefficient) via batch equilibration. For acetanilide derivatives, Koc < 50 indicates high mobility .

  • Aquatic Half-Life : Perform UV-Vis photolysis studies (λ = 254 nm). Example

    MediumHalf-Life (h)
    Distilled H2O48
    River Water24

Data Contradictions & Mitigation Strategies

  • Contradictory Solubility Data : Re-evaluate solvent purity and temperature control (±0.5°C). Use NIST-traceable reference materials .
  • Spectral Artifacts : For MS, compare ESI+ and MALDI modes; for NMR, use deuterated solvents and suppress water peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.